![molecular formula C8H13ClO3 B3033110 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 84786-96-9](/img/structure/B3033110.png)

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Vue d'ensemble

Description

The compound is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

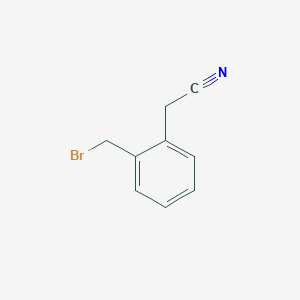

DABCO can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . It’s also commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .

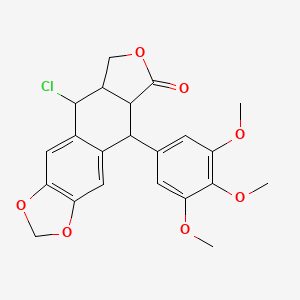

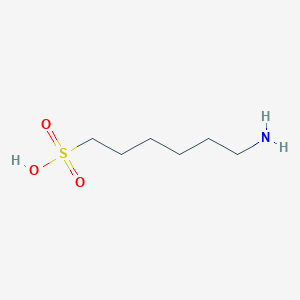

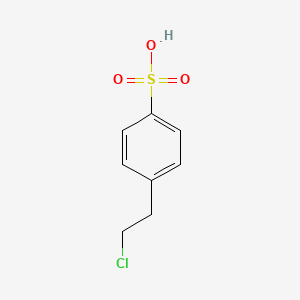

Molecular Structure Analysis

The structure of DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This structure allows DABCO to act as a strong base and nucleophile .

Chemical Reactions Analysis

DABCO can be used in various chemical reactions. For instance, it can catalyze [4 + 2] annulation reactions between 5-methylenehex-2-ynedioates and electron-deficient olefins . It can also be used in the synthesis of piperazine derivatives via C–N bond cleavage .

Applications De Recherche Scientifique

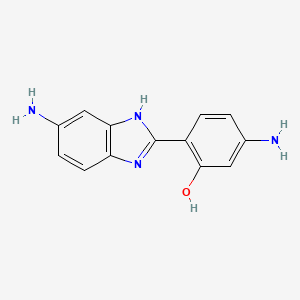

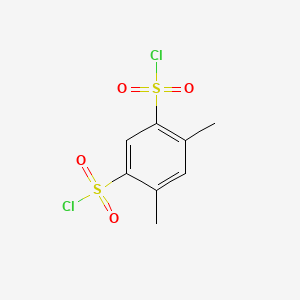

DABCO Acidic Ionic Liquid (DAIL): Derived from DABCO and sulfuric acid, DAIL is stable in the presence of moisture or air. It acts as an effective acidic catalyst, facilitating the synthesis of various heterocyclic compounds, including benzimidazoquinazolines and pyrimidoquinolines .

Magnetic Ionic Liquid: A novel catalyst, [DABCO-C8][FeCl4], combines Friedel–Crafts and Michael reactions. It enables the addition of electron-deficient alkenes to indoles, yielding 3-alkylindole derivatives .

Synthetic Reagents

DABCO serves as a starting material for designing new reagents with diverse applications:

- DABCO-Based Catalysts : These catalysts find use in one-pot methods for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives and other compounds .

Piperazine Synthesis

DABCO plays a crucial role in the synthesis of piperazine derivatives:

- Quaternary Ammonium Salts : Starting from DABCO, quaternary ammonium salts serve as synthetic intermediates for piperazine ring formation. This methodology has been widely explored in recent years .

Mécanisme D'action

Target of Action

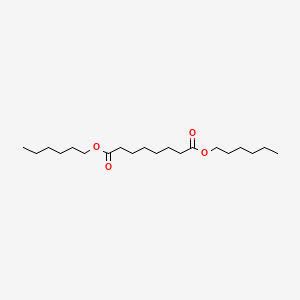

It is structurally similar to dabco (1,4-diazabicyclo[222]octane), a highly nucleophilic tertiary amine base . DABCO is used as a catalyst and reagent in polymerization and organic synthesis . It is also known to be a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .

Mode of Action

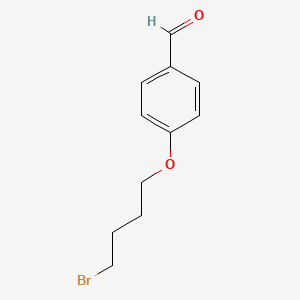

Dabco, a structurally similar compound, is known to act as a catalyst in the baylis-hillman reaction . In this reaction, a key step is the addition of the amine catalyst to the activated alkene to form a stabilized nucleophilic anion . This in situ-generated nucleophile then adds to the aldehyde . Subsequent elimination of the catalyst leads to the observed products .

Biochemical Pathways

Dabco is known to be involved in various reactions, including the baylis-hillman reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

Dabco, a structurally similar compound, is known to be soluble and hygroscopic , which could potentially impact its bioavailability.

Result of Action

Dabco, a structurally similar compound, is known to act as a catalyst in various reactions , which could potentially lead to various molecular and cellular effects.

Action Environment

Dabco, a structurally similar compound, is known to be hygroscopic , suggesting that environmental factors such as humidity could potentially influence its action, efficacy, and stability.

Safety and Hazards

Orientations Futures

The future directions in the research and application of DABCO and its derivatives could involve the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy . Additionally, new applications of DABCO in medical devices and other areas could be explored .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSUWHIYSSPTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COC(OC1)(OC2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459770 | |

| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

CAS RN |

84786-96-9 | |

| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)